molecular formula C21H15FN2OS2 B2805298 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 1797904-09-6

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2805298
CAS RN: 1797904-09-6
M. Wt: 394.48
InChI Key: CWCSXDFHRQXJGV-UHFFFAOYSA-N
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Description

This compound seems to be a type of arylthiazole . Arylthiazoles are a class of compounds that have shown promising results in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen . The presence of fluorophenyl and thiophenyl groups would also be expected based on the name of the compound.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study by K. Sunder and Jayapal Maleraju (2013) involved the synthesis of derivatives related to the specified compound and evaluated them for anti-inflammatory activity. Some of these derivatives showed significant anti-inflammatory activity, highlighting their potential therapeutic applications in inflammatory diseases (Sunder & Maleraju, 2013).

Optoelectronic Properties

Research by P. Camurlu and N. Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, which include the synthesis of thiazole-containing monomers. These compounds demonstrated potential applications in optoelectronic devices due to their satisfactory switching times and appropriate optical contrasts (Camurlu & Guven, 2015).

Src Kinase Inhibitory and Anticancer Activities

A study by Asal Fallah-Tafti et al. (2011) synthesized and evaluated thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. These derivatives, including variations of the specified compound, showed promising results against several cancer cell lines, indicating their potential in cancer therapy (Fallah-Tafti et al., 2011).

Antimicrobial Activity

Another area of research involves the synthesis and evaluation of sulfide and sulfone derivatives of similar compounds for their antimicrobial activity against various bacteria and fungi. Studies such as those by N. Badiger et al. (2013) have highlighted the potential of these compounds in addressing drug-resistant microbial infections (Badiger et al., 2013).

Antitumor Activity

Research by L. Yurttaş et al. (2015) and A. Evren et al. (2019) focused on the synthesis of new benzothiazole derivatives bearing different heterocyclic rings and evaluating their antitumor activity. These studies found significant anticancer activity against various cancer cell lines, suggesting the compounds' utility in developing new anticancer agents (Yurttaş et al., 2015); (Evren et al., 2019).

Future Directions

Given the promising biological activities of arylthiazoles, future research could involve further exploration of their potential uses in medicinal chemistry . This could include the synthesis and testing of new derivatives, including potentially “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide”.

properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS2/c22-17-9-3-1-7-15(17)21-24-19(13-27-21)16-8-2-4-10-18(16)23-20(25)12-14-6-5-11-26-14/h1-11,13H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCSXDFHRQXJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide

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